molecular formula C11H14BrNO2 B4190377 N-(4-bromophenyl)-3-ethoxypropanamide

N-(4-bromophenyl)-3-ethoxypropanamide

Cat. No.: B4190377
M. Wt: 272.14 g/mol
InChI Key: ZLWINPMGQWUBJT-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-ethoxypropanamide is a synthetic organic compound featuring a propanamide backbone with a 3-ethoxy substituent and an N-(4-bromophenyl) group. The 4-bromophenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and target binding due to its electron-withdrawing and hydrophobic characteristics . The ethoxy group at the 3-position may influence solubility and metabolic stability, as seen in related compounds .

Properties

IUPAC Name

N-(4-bromophenyl)-3-ethoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-15-8-7-11(14)13-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWINPMGQWUBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-ethoxypropanamide typically involves the reaction of 4-bromoaniline with ethyl 3-bromopropionate under basic conditions to form the intermediate ethyl 3-(4-bromophenylamino)propanoate. This intermediate is then hydrolyzed to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-ethoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromophenyl)-3-ethoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-ethoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the amide and ethoxy groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Bromophenyl)-3-ethoxypropanamide belongs to a broader class of N-arylpropanamides. Key structural analogues include:

Compound Name Substituent/Backbone Variation Key Properties/Activities Reference
N-(4-Bromophenyl)quinoline-2-carboxamide Quinoline-2-carboxamide backbone Synthesized via microwave irradiation; potential pharmacological scaffold
N-(4-Bromophenyl)naphthalene-2-carboxamide Naphthalene-2-carboxamide backbone Comparable synthesis efficiency to quinoline derivatives
N-(4-Bromophenyl)-3-phenylpropanamide 3-Phenylpropanamide backbone Structural analog with phenyl instead of ethoxy; commercial availability noted
N-(4-Bromophenyl)maleimide Maleimide core Inhibits monoacylglycerol lipase (MGL) (IC₅₀ = 4.37 μM)

The 3-ethoxy group in the target compound likely enhances solubility compared to phenyl or aromatic backbones, as ether groups reduce crystallinity and improve bioavailability .

Halogen Substituent Effects

The 4-bromophenyl group is critical for bioactivity. Evidence from halogen-substituted analogs reveals:

Halogen (X) Compound Example IC₅₀ (μM) or Activity Reference
F N-(4-Fluorophenyl)maleimide 5.18 μM (MGL inhibition)
Cl N-(4-Chlorophenyl)maleimide 7.24 μM (MGL inhibition)
Br N-(4-Bromophenyl)maleimide 4.37 μM (MGL inhibition)
I N-(4-Iodophenyl)maleimide 4.34 μM (MGL inhibition)

The size of the halogen (Br vs. I) has minimal impact on inhibitory potency, suggesting that electronic effects (e.g., electronegativity) dominate over steric factors in these systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromophenyl)-3-ethoxypropanamide
Reactant of Route 2
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